Oritavancina
Descripción general
Descripción
Oritavancina es un antibiótico glucopéptido semisintético utilizado para el tratamiento de infecciones bacterianas graves por Gram-positivas. Es particularmente eficaz contra Staphylococcus aureus resistente a la meticilina (MRSA) y enterococos resistentes a la vancomicina (VRE). This compound se comercializa con los nombres comerciales Orbactiv y Kimyrsa . Fue aprobado inicialmente por la Administración de Alimentos y Medicamentos (FDA) de EE. UU. en 2014 para el tratamiento de infecciones agudas de la piel y estructuras cutáneas bacterianas .
Aplicaciones Científicas De Investigación
Oritavancina tiene una amplia gama de aplicaciones de investigación científica, que incluyen :
Química: this compound se utiliza como compuesto modelo en el estudio de los antibióticos glucopéptidos y sus modificaciones sintéticas.
Biología: Se utiliza en la investigación sobre la síntesis de la pared celular bacteriana y los mecanismos de resistencia a los antibióticos.
Medicina: this compound se estudia ampliamente por su eficacia en el tratamiento de infecciones bacterianas graves por Gram-positivas, incluidas las causadas por MRSA y VRE.
Industria: Se utiliza en el desarrollo de nuevas formulaciones antibióticas y sistemas de administración.
Mecanismo De Acción
Oritavancina ejerce sus efectos a través de múltiples mecanismos :
Inhibición de la Transglucosilación: this compound se une a los extremos terminales del tallo D-alanil-D-alanina en bacterias Gram-positivas, inhibiendo el paso de transglucosilación en la síntesis de peptidoglicano.
Inhibición de la Transpeptidación: También inhibe el paso de transpeptidación, que es crucial para la reticulación de las cadenas de peptidoglicano.
Disrupción de la membrana celular: El grupo 4'-clorobifenilmetil hidrófobo en this compound interactúa con la membrana celular bacteriana, causando despolarización, permeabilización y muerte celular rápida.
Estos mecanismos confieren actividad contra organismos sensibles y resistentes a la vancomicina, así como una rápida muerte bacteriana dependiente de la concentración de bacterias Gram-positivas .
Safety and Hazards
Oritavancin may cause an allergic skin reaction. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Oritavancin interacts with various biomolecules, primarily enzymes and proteins, involved in bacterial cell wall synthesis. It inhibits transglycosylation, a crucial step in peptidoglycan synthesis, by binding to D-alanyl-D-alanine stem termini in Gram-positive bacteria . This inhibition is common to all glycopeptides and lipoglycopeptides .
Cellular Effects
Oritavancin has a significant impact on various types of cells and cellular processes. It disrupts bacterial cell membrane integrity, leading to cell death . This disruption results in depolarization, permeabilization, and concentration-dependent, rapid cell death . It also inhibits cell wall biosynthesis by inhibiting the polymerization step by binding to stem peptides of peptidoglycan precursors .
Molecular Mechanism
Oritavancin exerts its effects at the molecular level through several mechanisms. It inhibits transglycosylation and transpeptidation, crucial steps in peptidoglycan synthesis . Additionally, the presence of the hydrophobic 4’-chlorobiphenylmethyl group allows for interaction and disruption of the cell membrane .
Temporal Effects in Laboratory Settings
Oritavancin is considered a long-lasting antibiotic due to its extended half-life (up to 16 days), high protein binding capacity, and ability to penetrate tissues effectively . It binds strongly to plasma proteins (around 85%), resulting in prolonged release into surrounding tissues .
Metabolic Pathways
Oritavancin is involved in the metabolic pathway of peptidoglycan synthesis in bacteria. It inhibits transglycosylation, a crucial step in this pathway, by binding to D-alanyl-D-alanine stem termini in Gram-positive bacteria .
Transport and Distribution
Oritavancin exhibits excellent tissue penetration and distribution throughout various sites, including skin structures, synovial fluid (found in joints), bone tissue, and macrophages . The volume of distribution of Oritavancin is estimated at 87.6 L, suggesting extensive tissue distribution .
Subcellular Localization
Oritavancin accumulates to high levels in the lysosomes of macrophages by endocytosis . This subcellular localization may contribute to its high activity towards intracellular Staphylococcus aureus .
Métodos De Preparación
Oritavancina se sintetiza a través de una serie de reacciones químicas que comienzan con una estructura central de glucopéptido. La ruta de síntesis implica los siguientes pasos :
Formación del Intermedio 1: El núcleo de glucopéptido se modifica mediante la introducción de un sustituyente N-4-(4-clorofenil)bencílico hidrófobo.
Condensación Aldehído-Amina: El Intermedio 1 se disuelve en un solvente orgánico, y se añade 4'-clorobifenil-4-formaldehído para llevar a cabo la condensación aldehído-amina.
Reducción del Enlace C-N: Una vez que la reacción de condensación está completa, se añade un borohidruro para reducir el enlace C-N, dando como resultado el Intermedio 2.
Los métodos de producción industrial implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Oritavancina experimenta varios tipos de reacciones químicas, que incluyen :
Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: La reducción de this compound implica el uso de agentes reductores como los borohidruros para modificar su estructura.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos dentro de la molécula de this compound.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Compuestos similares incluyen :
Vancomicina: El primer antibiótico glucopéptido, utilizado principalmente para tratar infecciones por MRSA. Oritavancina tiene un espectro de actividad más amplio y mejores propiedades farmacocinéticas.
Telavancina: Un derivado semisintético de la vancomicina con mecanismos de acción similares pero perfiles farmacocinéticos diferentes.
Dalbavancina: Otro glucopéptido semisintético con una vida media más larga, lo que permite una dosificación menos frecuente en comparación con la vancomicina.
Las características únicas de this compound incluyen su capacidad para interrumpir la membrana celular bacteriana y su actividad contra bacterias en fase de crecimiento activo y estacionaria, lo que la convierte en una opción potente para el tratamiento de infecciones graves por Gram-positivas .
Propiedades
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFGEBVPHAGQPI-LXKZPTCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H97Cl3N10O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897570 | |
Record name | Oritavancin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1793.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The cell wall is vital for the survival and replication of bacteria, making it a primary target for antibiotic therapy. Oritavancin works against susceptible gram-positive organisms via three separate mechanisms. Firstly, it binds to the stem peptide of peptidoglycan precursors, inhibiting transglycosylation (polymerization). This process normally occurs during cell wall synthesis. Secondly, oritavancin inhibits crosslinking during bacterial cell wall biosynthesis via binding to cell wall pentaglycyl peptide bridging segments. Finally, this drug also acts by disrupting the bacterial cell membrane, interfering with its integrity, which eventually leads to cell death by various mechanisms. | |
Record name | Oritavancin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
171099-57-3 | |
Record name | Oritavancin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171099-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oritavancin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171099573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oritavancin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oritavancin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORITAVANCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUG62FRZ2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Oritavancin interact with its bacterial target?
A1: Oritavancin exerts its bactericidal activity through a multi-mechanistic approach, primarily targeting the peptidoglycan layer of Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of lipid II, a crucial precursor molecule in peptidoglycan synthesis. [] This interaction inhibits both transglycosylation (elongation of the peptidoglycan chain) and transpeptidation (cross-linking of peptidoglycan strands), ultimately disrupting bacterial cell wall integrity. [, ]
Q2: Does Oritavancin exhibit any other mechanisms of action beyond cell wall synthesis inhibition?
A2: Yes, in addition to its effects on cell wall synthesis, Oritavancin possesses a hydrophobic 4′-chlorobiphenyl methyl moiety that enables interaction with the bacterial cytoplasmic membrane. [, ] This interaction disrupts membrane potential and permeability, further contributing to its potent bactericidal activity. [, ]
Q3: How does Oritavancin retain activity against Vancomycin-resistant bacteria?
A3: Unlike Vancomycin, Oritavancin exhibits a secondary binding site on the pentaglycyl bridge of peptidoglycan. [] This additional interaction enhances its binding affinity, even in Vancomycin-resistant strains where the D-alanyl-D-alanine target is modified. []
Q4: What is the molecular formula and weight of Oritavancin?
A4: The molecular formula of Oritavancin is C84H101Cl2N9O38, and its molecular weight is 1928.85 g/mol.
Q5: Does Oritavancin exhibit binding to plastic surfaces during in vitro susceptibility testing?
A5: Yes, Oritavancin demonstrates rapid binding to plastic surfaces, which can significantly affect Minimum Inhibitory Concentration (MIC) determination. []
Q6: How can this binding be mitigated to obtain accurate MIC results?
A6: The inclusion of 0.002% polysorbate 80 in susceptibility testing media effectively prevents Oritavancin binding to plastic surfaces, ensuring accurate and reproducible MIC results. [, ]
Q7: Does the type of microplate used for susceptibility testing influence Oritavancin MIC values?
A7: Yes, studies have shown that using tissue culture-treated microplates may lead to higher Oritavancin MICs compared to non-tissue culture-treated plates. [] This highlights the importance of standardized microplate selection for reliable susceptibility testing.
Q8: What is the pharmacokinetic profile of Oritavancin?
A8: Oritavancin exhibits a long elimination half-life of approximately 245 hours, allowing for single-dose treatment regimens. [, , ] It demonstrates concentration-dependent killing and good tissue penetration, including accumulation in macrophages. [, ]
Q9: Does Oritavancin require dose adjustment in patients with renal or hepatic impairment?
A9: Oritavancin demonstrates minimal renal clearance, and dose adjustments are not required for patients with mild to moderate renal impairment (creatinine clearance, >29 ml/min) or mild to moderate hepatic impairment. []
Q10: What pharmacodynamic parameters best correlate with Oritavancin's bactericidal activity?
A10: Studies suggest that achieving a high maximum concentration (Cmax) of Oritavancin in plasma correlates better with bactericidal activity than the area under the concentration-time curve (AUC) or the time above the MIC (T>MIC). [] This emphasizes the importance of dosing regimens that maximize peak drug concentrations.
Q11: What is the spectrum of activity of Oritavancin?
A11: Oritavancin exhibits potent in vitro activity against a broad range of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. [, ]
Q12: Has Oritavancin demonstrated efficacy in treating infections caused by bacteria in different growth phases?
A12: Yes, Oritavancin demonstrates potent bactericidal activity against Staphylococcus aureus in various growth phases, including actively growing, stationary phase, and biofilm-forming cells. [] This suggests its potential efficacy against infections characterized by slow-growing or biofilm-associated bacteria.
Q13: What animal models have been used to study the efficacy of Oritavancin?
A13: Researchers have utilized neutropenic mouse thigh models of Staphylococcus aureus infection to investigate the pharmacokinetics and pharmacodynamics of Oritavancin. [] Additionally, hamster models and in vitro human gut models have been employed to assess its efficacy in treating Clostridium difficile infection. [, ]
Q14: What clinical trials have been conducted to evaluate the efficacy of Oritavancin in humans?
A14: Two pivotal phase 3 clinical trials, SOLO I and SOLO II, demonstrated the non-inferiority of a single 1,200-mg dose of Oritavancin compared to a 7- to 10-day course of intravenous vancomycin in treating acute bacterial skin and skin structure infections. [, , ]
Q15: Are there any known mechanisms of resistance to Oritavancin?
A15: While resistance to Oritavancin remains relatively uncommon, some isolates with reduced susceptibility have been reported. [] Mechanisms of resistance are not fully understood but may involve alterations in the peptidoglycan structure or cell membrane composition that reduce drug binding or penetration.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.